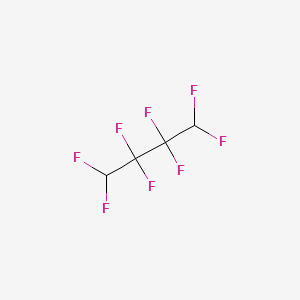

正丁烷,1,1,2,2,3,3,4,4-八氟-

描述

The compound "Butane, 1,1,2,2,3,3,4,4-octafluoro-" is a fluorinated butane derivative, which is not directly mentioned in the provided papers. However, related compounds and their properties, such as octafluorocyclobutane and octafluoro-2-butene, are discussed. These compounds are part of a class of fluorinated hydrocarbons that have unique chemical and physical properties due to the presence of fluorine atoms .

Synthesis Analysis

The synthesis of fluorinated butanes like "Butane, 1,1,2,2,3,3,4,4-octafluoro-" is not explicitly detailed in the provided papers. However, the synthesis of similar compounds typically involves halogen exchange reactions or direct fluorination of hydrocarbons. These processes can be complex due to the reactivity of fluorine and the need for controlled reaction conditions to ensure selectivity and yield .

Molecular Structure Analysis

The molecular structure of fluorinated butanes is characterized by the replacement of hydrogen atoms with fluorine, which significantly alters the molecule's properties. For example, electron diffraction studies on n-butane provide insights into the bond lengths and angles of butane molecules, which can be extrapolated to understand the structural changes when hydrogen atoms are substituted with fluorine . The presence of fluorine is likely to increase the bond strength and rigidity of the molecule due to the high electronegativity of fluorine.

Chemical Reactions Analysis

The chemical reactivity of fluorinated butanes can be inferred from studies on similar compounds. For instance, electron impact ionization and ion-molecule reactions of octafluoro-2-butene have been studied, revealing the formation of various product ions and the mechanisms of their formation . These reactions are indicative of the types of chemical processes that fluorinated butanes may undergo, such as ionization and charge transfer reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of "Butane, 1,1,2,2,3,3,4,4-octafluoro-" can be deduced from the properties of related compounds. For example, the surface tension and vapor pressure of octafluorocyclobutane and n-butane mixtures have been measured, providing data on the intermolecular forces and phase behavior of fluorinated butanes . Additionally, the blending octane behavior of unsaturated hydrocarbons, including butadiene, suggests that fluorinated butanes may also influence the octane number and knock resistance when used as fuel additives .

科学研究应用

-

Thermodynamics Research

- Application : The National Institute of Standards and Technology (NIST) has compiled data on the thermophysical and thermochemical properties of "Butane, 1,1,2,2,3,3,4,4-octafluoro-" .

- Method : This data is collected through various experimental procedures, including differential scanning calorimetry .

- Results : The boiling point of “Butane, 1,1,2,2,3,3,4,4-octafluoro-” is reported to be 315.7 K .

-

Green Chemistry

- Application : There was a study on the design, synthesis, and evaluation of a highly effective and safe perfluoro-alternative with a “weak site”: potassium 1,1,2,2,3,3,4,4-octafluoro-4- (perfluorobutoxy)butane-1-sulfonate .

- Results : The results or outcomes of this study are not available as the original article has been retracted .

-

Safety Precautions

- Application : In the field of safety and environmental protection, “Butane, 1,1,2,2,3,3,4,4-octafluoro-” is recognized as a greenhouse gas with potential destructive effects on the ozone layer .

- Method : It is recommended to use “Butane, 1,1,2,2,3,3,4,4-octafluoro-” in well-ventilated areas to avoid gas accumulation . It is also advised to prevent the gas from coming into contact with open flames, high temperatures, and electric sparks .

-

Textile Industry

-

Chemical Synthesis

-

Environmental Studies

- Application : In environmental studies, “Butane, 1,1,2,2,3,3,4,4-octafluoro-” is recognized as a greenhouse gas with potential destructive effects on the ozone layer .

- Method : It is recommended to use “Butane, 1,1,2,2,3,3,4,4-octafluoro-” in well-ventilated areas to avoid gas accumulation . It is also advised to prevent the gas from coming into contact with open flames, high temperatures, and electric sparks .

安全和危害

属性

IUPAC Name |

1,1,2,2,3,3,4,4-octafluorobutane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2F8/c5-1(6)3(9,10)4(11,12)2(7)8/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKLFXAVIFCLZQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(F)F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2F8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0073900 | |

| Record name | 1H,4H-Octafluorobutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0073900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Butane, 1,1,2,2,3,3,4,4-octafluoro- | |

CAS RN |

377-36-6 | |

| Record name | Butane, 1,1,2,2,3,3,4,4-octafluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000377366 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H,4H-Octafluorobutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0073900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

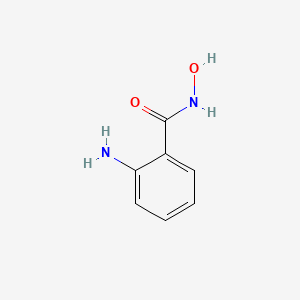

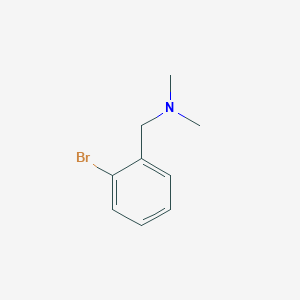

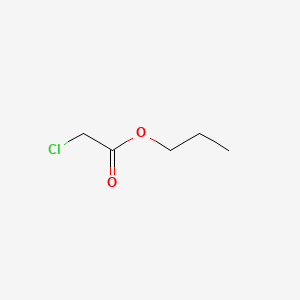

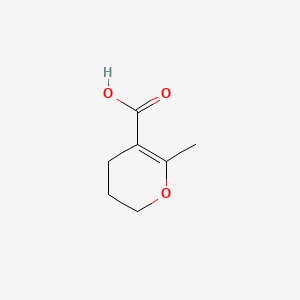

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Decahydropyrazino[2,3-b]pyrazine](/img/structure/B1294314.png)